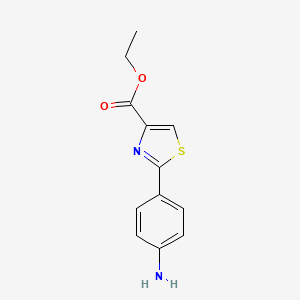

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

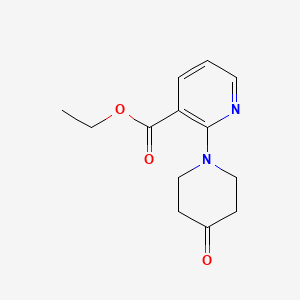

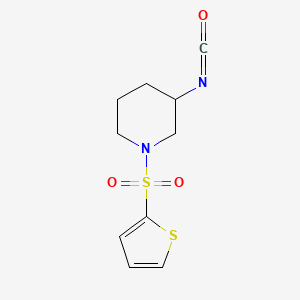

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is a compound with the molecular formula C12H12N2O2S . It contains a thiazole ring structure, which is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate involves the reaction of Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate was confirmed by 1H NMR, 13C NMR, and Mass spectrum . The InChI code is 1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2,13H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate is 248.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. The compound has a rotatable bond count of 4 and a topological polar surface area of 93.4 Ų .Applications De Recherche Scientifique

Antimicrobial Evaluation

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles are used as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

- Methods of Application : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .

- Results : Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively .

Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Some of the synthesized compounds showed antifungal potential .

- Methods of Application : The antifungal activity was evaluated by measuring the zone of inhibition .

- Results : Compound 2b showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm. Candida albicans (ATCC 60387) showed maximum sensitivity to compound 2a with a zone of inhibition 20.0 mm .

Anti-HIV Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as anti-HIV agents .

Antioxidant Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as antioxidants .

Antitumor Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as antitumor agents .

Anti-inflammatory & Analgesic Agents

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as anti-inflammatory & analgesic agents .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as anticancer agents .

Anthelmintic Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : 2-Aminothiazoles have been found to have potential therapeutic roles as anthelmintic agents .

Inducer of Oct3/4 Expression

- Scientific Field : Stem Cell Research

- Application Summary : Compounds similar to “Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate”, such as 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate, have been found to be potent inducers of Oct3/4 expression, a key gene in the pluripotency network of embryonic stem cells (ESCs). Overexpression of Oct3/4, along with other transcription factors, can reprogram somatic cells into induced pluripotent stem cells (iPSCs) .

Orientations Futures

The future directions of research on Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate could involve further exploration of its derivatives, as they have shown increased activities toward Oct3/4 induction . Additionally, compounds having a hydroxyl group substituted on the benzene ring could be considered to act as antagonists against the target UDP-N-acetylmuramate/l-alanine ligase .

Propriétés

IUPAC Name |

ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZHUXAJBTASELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619221 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate | |

CAS RN |

730234-73-8 |

Source

|

| Record name | Ethyl 2-(4-aminophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)